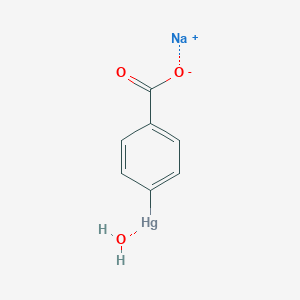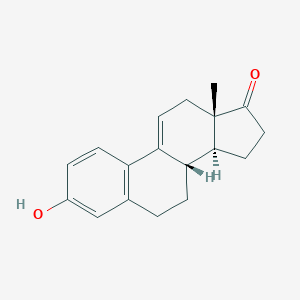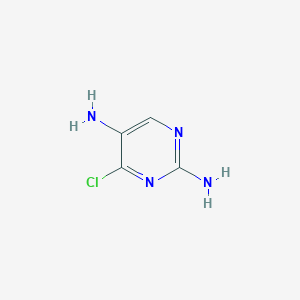
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is a chemical compound with the molecular formula C7H4HgO3Na. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a mercury atom bonded to a phenyl ring with a carboxylate and hydroxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium typically involves the reaction of 4-carboxyphenylboronic acid with mercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to form elemental mercury or other mercury compounds.
Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.
Aplicaciones Científicas De Investigación
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of various mercury-containing materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Mercurate(1-), (4-carboxylatophenyl)hydroxy-, hydrogen
- Mercury(II) acetate
- Mercury(II) chloride
Uniqueness
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is unique due to its specific structure, which includes a phenyl ring with both carboxylate and hydroxy groups bonded to a mercury atom. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds.
Propiedades
Número CAS |
138-85-2 |
|---|---|
Fórmula molecular |
C7H7HgO3 |
Peso molecular |
339.72 g/mol |
Nombre IUPAC |
(4-carboxyphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |
Clave InChI |
NBCQBGBECVUZMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[Hg].O |
| 138-85-2 | |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Sinónimos |
4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)








